molecular formula C24H19F3N2O5S B3129425 [1-[nitro(phenylsulfonyl)methyl]-3,4-dihydro-2(1H)-isoquinolinyl][3-(trifluoromethyl)phenyl]methanone CAS No. 339097-00-6

[1-[nitro(phenylsulfonyl)methyl]-3,4-dihydro-2(1H)-isoquinolinyl][3-(trifluoromethyl)phenyl]methanone

Cat. No.: B3129425
CAS No.: 339097-00-6
M. Wt: 504.5 g/mol
InChI Key: VNBILZBMIHMUMN-UHFFFAOYSA-N
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Description

[1-[nitro(phenylsulfonyl)methyl]-3,4-dihydro-2(1H)-isoquinolinyl][3-(trifluoromethyl)phenyl]methanone is a useful research compound. Its molecular formula is C24H19F3N2O5S and its molecular weight is 504.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

A series of arylsulfonamide-based quinolines were synthesized, showing significant antioxidant, antifungal, and antibacterial activities. Notably, certain compounds demonstrated excellent antibacterial and antifungal efficacy, indicating the potential for developing new antimicrobial agents (L. Jyothish Kumar & V. Vijayakumar, 2017).

Functionalization and Chemical Reactions

Research on nitroquinolines revealed regioselective reactions with chloromethyl phenyl sulfone, providing insights into the synthesis of novel compounds with specific substitution patterns. This work contributes to the understanding of chemical reactivity and could facilitate the design of new materials or pharmaceuticals (M. Grzegożek, M. Woźniak, & H. Plas, 2006).

Antimicrobial Studies

Investigations into the antimicrobial properties of compounds derived from nitroketene S,S-acetals showcased their potential as precursors for cyclic orthothioesters with promising biological activities. This suggests a route to developing new drugs or agrochemicals with enhanced effectiveness against microbial pathogens (J. Coustard, 2001).

Photophysical Properties

A study on push-pull isoquinolines presented the synthesis of compounds with varying dipolar moments and evaluated their photophysical properties. These findings are pertinent for developing polarity-sensitive fluorescent probes and materials for optoelectronic applications (Elisa Brambilla, Matteo Giannangeli, et al., 2021).

Properties

IUPAC Name

[1-[benzenesulfonyl(nitro)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F3N2O5S/c25-24(26,27)18-9-6-8-17(15-18)22(30)28-14-13-16-7-4-5-12-20(16)21(28)23(29(31)32)35(33,34)19-10-2-1-3-11-19/h1-12,15,21,23H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNBILZBMIHMUMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CC=C21)C([N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401113060
Record name [3,4-Dihydro-1-[nitro(phenylsulfonyl)methyl]-2(1H)-isoquinolinyl][3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401113060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339097-00-6
Record name [3,4-Dihydro-1-[nitro(phenylsulfonyl)methyl]-2(1H)-isoquinolinyl][3-(trifluoromethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339097-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3,4-Dihydro-1-[nitro(phenylsulfonyl)methyl]-2(1H)-isoquinolinyl][3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401113060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[1-[nitro(phenylsulfonyl)methyl]-3,4-dihydro-2(1H)-isoquinolinyl][3-(trifluoromethyl)phenyl]methanone
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[1-[nitro(phenylsulfonyl)methyl]-3,4-dihydro-2(1H)-isoquinolinyl][3-(trifluoromethyl)phenyl]methanone
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[1-[nitro(phenylsulfonyl)methyl]-3,4-dihydro-2(1H)-isoquinolinyl][3-(trifluoromethyl)phenyl]methanone
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[1-[nitro(phenylsulfonyl)methyl]-3,4-dihydro-2(1H)-isoquinolinyl][3-(trifluoromethyl)phenyl]methanone
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[1-[nitro(phenylsulfonyl)methyl]-3,4-dihydro-2(1H)-isoquinolinyl][3-(trifluoromethyl)phenyl]methanone
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[1-[nitro(phenylsulfonyl)methyl]-3,4-dihydro-2(1H)-isoquinolinyl][3-(trifluoromethyl)phenyl]methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.